molecular formula C15H21NO3 B8096140 (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

Cat. No.: B8096140
M. Wt: 263.33 g/mol
InChI Key: FPIKXSHVYZIKOS-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is a complex organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. This compound is characterized by its intricate structure, which includes a Boc-protected amino group, a trihydro-3-isoquinoline ring, and a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol typically involves multiple steps, starting with the construction of the isoquinoline core. The reaction conditions often require the use of strong bases and protecting groups to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reduction reactions may use hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound may be used as a tool to study enzyme mechanisms or as a building block for bioactive molecules. Its interactions with biological targets can provide insights into cellular processes and pathways.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • (S)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol

  • 2-Boc-1,3,4-trihydro-3-isoquinolinemethanol (racemic mixture)

  • 1,3,4-trihydro-3-isoquinolinemethanol (without Boc protection)

Uniqueness: (R)-2-Boc-1,3,4-trihydro-3-isoquinolinemethanol is unique due to its specific stereochemistry and the presence of the Boc-protected amino group. This configuration can lead to different biological activities and chemical properties compared to its similar compounds.

Properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKXSHVYZIKOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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